molecular formula C22H25ClN4O3 B2410614 1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione CAS No. 2034405-37-1

1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione

Cat. No. B2410614
CAS RN: 2034405-37-1
M. Wt: 428.92
InChI Key: FQCJGQDURBZIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C22H25ClN4O3 and its molecular weight is 428.92. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Jager and Otterbein (1980) analyzed the crystal structure of a compound closely related to the one you're interested in. They found that a pyrazol ring was synthesized during the process, indicating potential applications in the synthesis of complex molecular structures (Jager & Otterbein, 1980).

Synthesis and Antagonist Activity

Watanabe et al. (1992) prepared a series of derivatives with structures similar to the compound , showing potent 5-HT2 antagonist activity. This suggests possible applications in neuroscience and pharmacology, particularly in the development of drugs targeting the serotonin system (Watanabe et al., 1992).

Synthesis and Reactions

Rateb (2011) worked on derivatives involving pyridine-2(1H)thione/one, which shares structural characteristics with the compound . These compounds were further reacted to synthesize a variety of derivatives, indicating the compound's potential in chemical synthesis and drug development (Rateb, 2011).

Molecular Interaction Studies

Shim et al. (2002) studied a compound structurally similar to the compound of interest, focusing on its interaction with cannabinoid receptors. This type of research is crucial in understanding the drug-receptor interactions and designing new therapeutic agents (Shim et al., 2002).

DFT and HSA Binding Studies

Murugesan et al. (2021) synthesized and characterized a compound similar to the one of interest, using techniques like X-ray crystallography and DFT calculations. Such studies are instrumental in drug discovery and understanding molecular behavior (Murugesan et al., 2021).

Hydrogen-bonded Chain Analysis

Trilleras et al. (2008) researched the hydrogen-bonded chains in compounds structurally similar, focusing on the significance of minor changes in substituents. Understanding such molecular interactions is key in pharmaceutical chemistry (Trilleras et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c23-17-6-4-16(5-7-17)20(28)8-9-21(29)25-11-13-26(14-12-25)22(30)19-15-18-3-1-2-10-27(18)24-19/h4-7,15H,1-3,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCJGQDURBZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CCC(=O)C4=CC=C(C=C4)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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